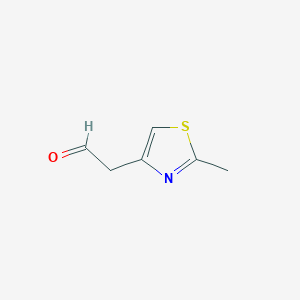
3-(3,3,3-Trifluoropropyl)isoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid typically involves the reaction of 3,3,3-trifluoropropylamine with an appropriate oxazole precursor under controlled conditions. One common method includes the use of 3,3,3-trifluoropropyltrimethoxysilane as a modification agent to synthesize a highly hydrophobic mesoporous silica . The reaction conditions often involve refluxing the reactants in a suitable solvent, such as toluene or dichloromethane, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropionic acid: A related compound with similar fluorinated properties.
2,2,2-Trifluoroethyl 3,3,3-trifluoroprionate: Another fluorinated derivative used in synthetic chemistry.
3,3,3-Trifluoropropanoyl chloride: A reactive intermediate used in the synthesis of various fluorinated compounds.
Uniqueness
3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid stands out due to its oxazole ring, which imparts additional stability and reactivity compared to other fluorinated compounds. This unique structure makes it a valuable tool in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C7H6F3NO3 |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H6F3NO3/c8-7(9,10)2-1-4-3-5(6(12)13)14-11-4/h3H,1-2H2,(H,12,13) |
InChI Key |
WPMNQQVURVNVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1CCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


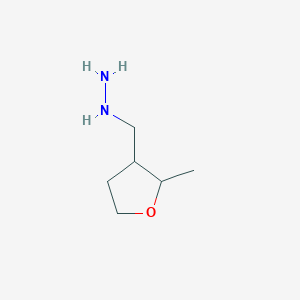
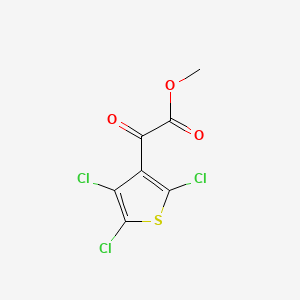
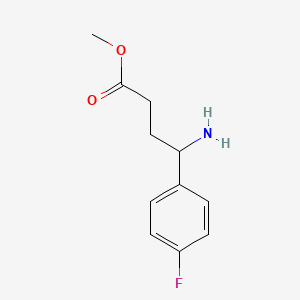
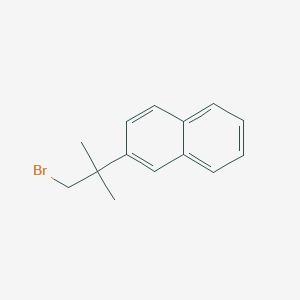
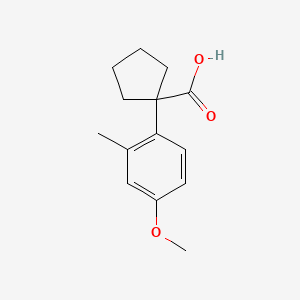


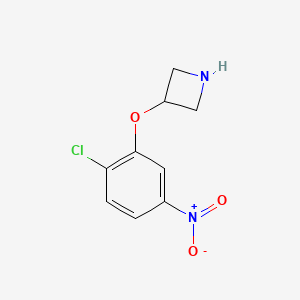
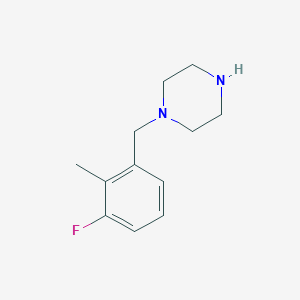
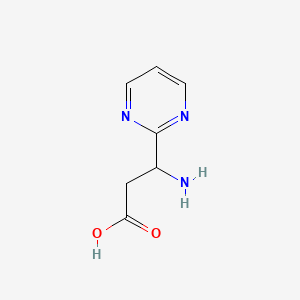
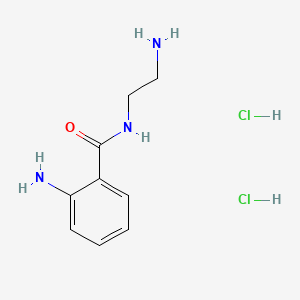

![4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13589620.png)
